molecular formula C22H21N3O2 B11068336 3,3-dimethyl-3,4,5,10-tetrahydrospiro[dibenzo[b,e][1,4]diazepine-11,3'-indole]-1,2'(1'H,2H)-dione

3,3-dimethyl-3,4,5,10-tetrahydrospiro[dibenzo[b,e][1,4]diazepine-11,3'-indole]-1,2'(1'H,2H)-dione

Cat. No.: B11068336
M. Wt: 359.4 g/mol
InChI Key: LQAGBBMWFBLBMD-UHFFFAOYSA-N
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Description

3,3-dimethyl-3,4,5,10-tetrahydrospiro[dibenzo[b,e][1,4]diazepine-11,3’-indole]-1,2’(1’H,2H)-dione is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-3,4,5,10-tetrahydrospiro[dibenzo[b,e][1,4]diazepine-11,3’-indole]-1,2’(1’H,2H)-dione can be achieved through various synthetic routes. One common method involves the use of microwave-assisted synthesis. This method utilizes silica-supported fluoroboric acid as a catalyst to facilitate the reaction . The reaction conditions typically involve heating the reactants in a microwave reactor, which significantly reduces the reaction time and increases the yield of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of microwave-assisted synthesis can be scaled up for industrial applications. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,3-dimethyl-3,4,5,10-tetrahydrospiro[dibenzo[b,e][1,4]diazepine-11,3’-indole]-1,2’(1’H,2H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3,3-dimethyl-3,4,5,10-tetrahydrospiro[dibenzo[b,e][1,4]diazepine-11,3’-indole]-1,2’(1’H,2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3-dimethyl-3,4,5,10-tetrahydrospiro[dibenzo[b,e][1,4]diazepine-11,3’-indole]-1,2’(1’H,2H)-dione involves its interaction with specific molecular targets. In medicinal chemistry, it binds to the benzodiazepine binding site on GABA A receptors, enhancing the inhibitory effects of GABA and producing anxiolytic effects . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-dimethyl-3,4,5,10-tetrahydrospiro[dibenzo[b,e][1,4]diazepine-11,3’-indole]-1,2’(1’H,2H)-dione stands out due to its spiro structure, which imparts unique chemical and physical properties

Properties

Molecular Formula

C22H21N3O2

Molecular Weight

359.4 g/mol

IUPAC Name

9',9'-dimethylspiro[1H-indole-3,6'-5,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepine]-2,7'-dione

InChI

InChI=1S/C22H21N3O2/c1-21(2)11-17-19(18(26)12-21)22(25-16-10-6-5-9-15(16)23-17)13-7-3-4-8-14(13)24-20(22)27/h3-10,23,25H,11-12H2,1-2H3,(H,24,27)

InChI Key

LQAGBBMWFBLBMD-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(=O)C1)C3(C4=CC=CC=C4NC3=O)NC5=CC=CC=C5N2)C

Origin of Product

United States

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